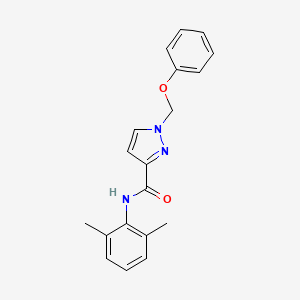![molecular formula C14H19BrClN5O B10939747 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B10939747.png)
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE is a complex organic compound featuring pyrazole rings substituted with bromine and chlorine atoms. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE typically involves multi-step reactions starting from commercially available precursors. The process may include:
Formation of Pyrazole Rings: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Substitution Reactions: Introduction of bromine and chlorine atoms into the pyrazole rings can be done using halogenation reactions under controlled conditions.
Amide Formation: The final step involves coupling the substituted pyrazole rings with a propylamine derivative to form the desired amide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, automated reaction systems, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl groups to carboxylic acids or other oxidized forms.
Reduction: Reduction of the bromine and chlorine substituents to hydrogen atoms.
Substitution: Halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding hydrocarbons .
Scientific Research Applications
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target proteins and modulating biological pathways . Specific pathways and targets depend on the context of its application, such as inhibiting bacterial enzymes in antimicrobial research .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative used in similar applications.
3,5-Dimethyl-1H-pyrazole: Another pyrazole compound with different substituents.
4-Chloro-1H-pyrazole: Similar to 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE but lacks the bromine substituent.
Uniqueness
The uniqueness of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE lies in its dual substitution with both bromine and chlorine atoms, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H19BrClN5O |
|---|---|
Molecular Weight |
388.69 g/mol |
IUPAC Name |
3-(4-bromo-3-methylpyrazol-1-yl)-N-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]propanamide |
InChI |
InChI=1S/C14H19BrClN5O/c1-10-12(15)8-21(18-10)7-4-14(22)17-5-3-6-20-9-13(16)11(2)19-20/h8-9H,3-7H2,1-2H3,(H,17,22) |
InChI Key |
QWRSJZXEVRNFHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)CCCNC(=O)CCN2C=C(C(=N2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B10939676.png)
![3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-tert-butylpropanamide](/img/structure/B10939684.png)
![3-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10939694.png)
![[7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](furan-2-yl)methanone](/img/structure/B10939696.png)
![{5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10939698.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10939704.png)

![6-bromo-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10939721.png)
![[6-Methyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B10939725.png)
![N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939726.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B10939731.png)
![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10939737.png)
![Methyl 2-[(4-fluorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10939741.png)
![6-cyclopropyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939753.png)
